17-Octadecynoic Acid (17-ODYA): A Technical Guide to its Mechanisms and Applications
17-Octadecynoic Acid (17-ODYA): A Technical Guide to its Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Octadecynoic acid (17-ODYA) is a versatile synthetic fatty acid analogue that has garnered significant attention in biomedical research for its dual utility. Primarily recognized as a potent inhibitor of cytochrome P450 (CYP450) ω-hydroxylase, it plays a crucial role in elucidating the physiological functions of arachidonic acid metabolites.[1][2][3] More recently, 17-ODYA has been repurposed as a powerful bioorthogonal chemical probe for the global analysis of protein S-palmitoylation, a critical post-translational modification.[4][5] This guide provides an in-depth overview of 17-ODYA's mechanisms of action, experimental protocols for its use, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of Cytochrome P450 ω-Hydroxylase
17-ODYA acts as a suicide-substrate inhibitor of cytochrome P450 enzymes, particularly the ω-hydroxylases that metabolize fatty acids.[2] Its primary mechanism involves the irreversible inactivation of these enzymes, thereby blocking the conversion of arachidonic acid into various signaling molecules.
The principal targets of 17-ODYA's inhibitory activity are the enzymes responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), epoxyeicosatrienoic acids (EETs), and dihydroxyeicosatrienoic acids.[1][2][3] By inhibiting ω-hydroxylase, 17-ODYA also curtails the degradation of leukotriene B4, a potent inflammatory mediator.[3] This inhibition of arachidonic acid metabolism has been shown to have significant physiological effects, particularly on renal function, where it can induce diuresis and natriuresis.[2]
Signaling Pathway of 17-ODYA as a CYP450 Inhibitor
Caption: Mechanism of 17-ODYA as a CYP450 ω-hydroxylase inhibitor.
Application in Profiling Protein Palmitoylation
Beyond its role as an enzyme inhibitor, 17-ODYA has emerged as an indispensable tool for studying S-palmitoylation. This post-translational modification, the reversible attachment of fatty acids to cysteine residues, is crucial for protein trafficking, localization, and function. 17-ODYA's utility in this context stems from its terminal alkyne group, which serves as a bioorthogonal handle.[1][4][6]
When introduced to cells, 17-ODYA is metabolically incorporated by the endogenous palmitoylation machinery and attached to proteins at sites of S-palmitoylation.[7][8] The alkyne group then allows for a highly specific and covalent reaction with azide-containing reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][4][6] These reporter tags can be fluorescent dyes for in-gel visualization or biotin for affinity enrichment and subsequent identification of palmitoylated proteins by mass spectrometry.[4][7][8]
Experimental Workflow for Palmitoylation Profiling
Caption: Workflow for profiling protein palmitoylation using 17-ODYA.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC₅₀ | <100 nM | Inhibition of 20-HETE, EETs, and dihydroxyeicosatrienoic acid formation in rat renal cortical microsomes. | [1][2][3] |
| In Vivo Infusion (Rat) | 16.5 nmol/min | Induced diuresis and natriuresis. | [2] |
| In Vivo Infusion (Rat) | 33 nmol/min | Increased urine flow and sodium excretion. | [2] |
| Enzyme Inhibition | 61.3 ± 9.2% | Inhibition of arachidonic acid ω-hydroxylation in infused rat kidneys. | [2] |
| Metabolic Labeling | 25 µM for ≥6 hours | Optimal concentration and time for labeling palmitoylated proteins in Jurkat T-cells. | [4] |
Experimental Protocols
Preparation of 17-ODYA for In Vivo Administration
This protocol describes the preparation of a suspended solution of 17-ODYA suitable for intraperitoneal or oral injection.
Materials:
-
17-ODYA
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of 17-ODYA in DMSO.
-
To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
This protocol is adapted from a general method for preparing suspended solutions of hydrophobic compounds.[1]
Metabolic Labeling of Mammalian Cells for Palmitoylation Analysis
This protocol outlines the general steps for metabolically labeling cultured mammalian cells with 17-ODYA.
Materials:
-
Mammalian cells in culture
-
Standard culture media (e.g., DMEM, RPMI)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
17-ODYA (25 mM stock in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (D-PBS)
Procedure:
-
Cell Culture: Grow mammalian cells to the desired confluency in standard culture media.
-
Media Preparation: Prepare labeling media consisting of the appropriate culture medium supplemented with 10% dFBS and other necessary components (e.g., penicillin-streptomycin). Just before use, add 17-ODYA from the stock solution to a final concentration of 25 µM (a 1:1000 dilution of a 25 mM stock). Warm the labeling media to 37°C.
-
Cell Washing: For adherent cells, aspirate the growth media and wash the cells once with warm D-PBS. For suspension cells, pellet the cells by centrifugation, resuspend in warm D-PBS, and repeat the wash step.
-
Metabolic Labeling: Add the prepared labeling media containing 17-ODYA to the cells. Incubate for the desired period (e.g., 6-8 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: Following incubation, harvest the cells. For adherent cells, this can be done by scraping or trypsinization. For suspension cells, pellet by centrifugation. Wash the harvested cells with cold D-PBS. The cell pellets can be stored at -80°C for later analysis.
This protocol is a generalized procedure based on established methods for 17-ODYA labeling.[7][8]
Click Chemistry Reaction for Detection of Labeled Proteins
This protocol describes the basic components of a click chemistry reaction for conjugating an azide-reporter tag to 17-ODYA-labeled proteins in a cell lysate.
Materials:
-
Cell lysate containing 17-ODYA-labeled proteins
-
Azide-reporter tag (e.g., rhodamine-azide or biotin-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
Procedure:
-
Lysate Preparation: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors) and sonicate to lyse the cells.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the cell lysate with the following reagents (final concentrations may need optimization):
-
Azide-reporter tag
-
1 mM TCEP (freshly prepared)
-
100 µM TBTA
-
1 mM CuSO₄
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light if using a fluorescent reporter.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or enrichment via streptavidin beads followed by mass spectrometry.
This protocol outlines the core components of the click chemistry reaction used in palmitoylation studies.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-ODYA | CAS:34450-18-5 | LTB4 ω-hydroxylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
